![molecular formula C14H28N2O5S B1407933 4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1447123-00-3](/img/structure/B1407933.png)
4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves transesterification, a useful transformation in organic synthesis . The application of 4-DMAP as a catalyst for the transesterification of β-keto esters was first described by Taber et al. in 1985 .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a methanesulfonyloxyethyl group, a methylamino group, and a tert-butyl ester group. The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Tert-butyl esters, such as this compound, can undergo a variety of chemical reactions. For example, they can react with SOCl2 at room temperature to provide acid chlorides . They can also be deprotected using aqueous phosphoric acid .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 407.2±34.0 °C at 760 mmHg . Its melting point is 95 °C .Scientific Research Applications
Synthetic Routes and Industrial Production
The chemical compound 4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester plays a significant role in the synthesis of various pharmacologically active molecules. One notable example is its application in the synthesis of vandetanib, a therapeutic agent used in the treatment of certain types of cancer. The synthetic process involves several key steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination. This compound serves as a critical intermediate, facilitating the formation of the title compound with favorable yield and commercial value for large-scale manufacturing (Mi, 2015).
Biodegradation Studies
The compound also finds relevance in environmental studies, particularly in understanding the biodegradation and fate of ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, with the degradation pathway initiating through hydroxylation. This research sheds light on the environmental impact and degradation mechanisms of similar ether oxygenates, contributing to the development of strategies for mitigating pollution and enhancing bioremediation efforts (Thornton et al., 2020).
Synthesis of N-heterocycles
In the realm of organic synthesis, particularly in the creation of N-heterocycles, this compound serves as a pivotal building block. Chiral sulfinamides, such as tert-butanesulfinamide, have garnered attention for their role in the asymmetric synthesis of amines and their derivatives. The synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, which are core structures in many natural products and therapeutically relevant compounds, leverages methodologies involving this compound. This highlights its versatility and utility in generating complex molecular architectures with potential pharmaceutical applications (Philip et al., 2020).
properties
IUPAC Name |
tert-butyl 4-[methyl(2-methylsulfonyloxyethyl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5S/c1-14(2,3)21-13(17)16-8-6-12(7-9-16)15(4)10-11-20-22(5,18)19/h12H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAVADERCHJCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methanesulfonyloxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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